2-(9H-Purin-6-YL)-ethanol

Description

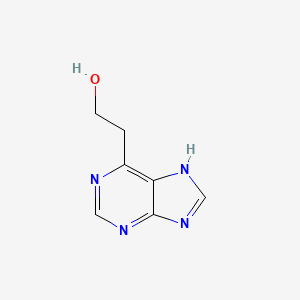

Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKTVTLFAQBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694981 | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948037-49-8 | |

| Record name | 9H-Purine-6-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948037-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((9H-Purin-6-yl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis of 2-((9H-Purin-6-yl)amino)ethanol, a significant purine derivative with potential applications in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of N6-Substituted Purine Analogs

Purine derivatives are fundamental to numerous biological processes, forming the core structure of nucleobases in DNA and RNA. The modification of the purine scaffold, particularly at the C6 position, has been a fertile ground for the discovery of novel therapeutic agents. N6-substituted adenosine analogs, for instance, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and renal protective effects. 2-((9H-Purin-6-yl)amino)ethanol, also known as N6-(2-hydroxyethyl)adenine, belongs to this important class of molecules. Its synthesis is of considerable interest to researchers developing novel kinase inhibitors, antiviral agents, and other targeted therapies. This guide will focus on a reliable and accessible synthetic route commencing from the readily available starting material, 6-chloropurine.

Strategic Overview of the Synthesis

The most direct and widely employed strategy for the synthesis of 2-((9H-Purin-6-yl)amino)ethanol involves a two-step process. The first step is the preparation of the key intermediate, 6-chloropurine, from hypoxanthine. The second, and final, step is the nucleophilic aromatic substitution of the chloro group at the C6 position of the purine ring with ethanolamine.

Caption: Overall synthetic strategy for 2-((9H-Purin-6-yl)amino)ethanol.

Part 1: Synthesis of the Key Intermediate: 6-Chloropurine

The conversion of hypoxanthine to 6-chloropurine is a standard transformation in purine chemistry. The hydroxyl group at the C6 position of hypoxanthine is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Underlying Principle: The Role of Phosphoryl Chloride and a Tertiary Amine

Phosphoryl chloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, is often used as a catalyst and a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The use of a tertiary amine also helps to improve the solubility of the starting material and facilitate the reaction.[1]

Detailed Experimental Protocol: Synthesis of 6-Chloropurine

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline (or triethylamine)

-

Ice

-

Ammonium hydroxide (NH₄OH) solution

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (e.g., 5 g), N,N-dimethylaniline (e.g., 1.0 g), and phosphoryl chloride (e.g., 50 mL) is prepared.[2]

-

The reaction mixture is heated to reflux for approximately 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

-

The residue is cooled in an ice bath and then carefully poured over crushed ice.

-

The pH of the resulting solution is adjusted to approximately 5-7 by the slow addition of ammonium hydroxide solution. This will cause the 6-chloropurine to precipitate out of the solution.

-

The precipitate is collected by filtration and washed with cold water.

-

The crude 6-chloropurine can be further purified by recrystallization from hot acetone to yield the final product.

Safety Precautions:

-

Phosphoryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The addition of the reaction mixture to ice and the subsequent neutralization with ammonium hydroxide are exothermic and should be done slowly and with cooling.

Caption: Experimental workflow for the synthesis of 6-chloropurine.

Part 2: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol

This is the final and key step in the synthesis, where the chloro group of 6-chloropurine is displaced by the amino group of ethanolamine.

Underlying Principle: Nucleophilic Aromatic Substitution

The C6 position of the purine ring is electron-deficient and therefore susceptible to nucleophilic attack. The chlorine atom at this position is a good leaving group. Ethanolamine acts as the nucleophile, with its amino group attacking the C6 carbon. A base, such as triethylamine or potassium carbonate, is typically added to the reaction mixture to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of 2-((9H-Purin-6-yl)amino)ethanol

Materials:

-

6-Chloropurine

-

Ethanolamine

-

Triethylamine (or potassium carbonate)

-

Ethanol (or n-butanol)

Procedure:

-

In a round-bottom flask, dissolve 6-chloropurine (e.g., 1.0 g) in ethanol (e.g., 20 mL).

-

To this solution, add ethanolamine (a slight molar excess, e.g., 1.1 equivalents) and triethylamine (a slight molar excess, e.g., 1.1 equivalents).

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-((9H-Purin-6-yl)amino)ethanol.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the 6-chloropurine spot and the appearance of a new, more polar product spot. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Data Presentation: Expected Product Characteristics

| Property | Expected Value |

| Chemical Formula | C₇H₉N₅O |

| Molecular Weight | 179.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available in the literature, would need to be determined experimentally. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2-8.4 (2H, s, purine C2-H and C8-H), ~7.8 (1H, br s, NH), ~4.8 (1H, t, OH), ~3.6 (2H, q, CH₂-N), ~3.5 (2H, t, CH₂-O) |

| ¹³C NMR (DMSO-d₆) | Expected peaks for the purine ring carbons and the two aliphatic carbons of the ethanolamine side chain. |

| Mass Spectrometry | [M+H]⁺ = 180.08 |

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

The synthesis of 2-((9H-Purin-6-yl)amino)ethanol presented in this guide is a robust and reproducible method that can be readily implemented in a standard organic chemistry laboratory. The starting materials are commercially available, and the reaction conditions are straightforward. This synthetic route provides a solid foundation for the production of this valuable purine derivative for further biological evaluation and for the synthesis of more complex analogs. The continued exploration of N6-substituted purines is a promising avenue for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 2-(Purin-6-yl)-ethanol Isomers: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of key isomers of 2-(purin-6-yl)-ethanol. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical distinctions between the N9- and N6-substituted isomers, offering field-proven insights and detailed methodologies.

Introduction: Navigating the Isomeric Landscape of 2-(Purin-6-yl)-ethanol

The nomenclature "2-(9H-Purin-6-YL)-ethanol" can lead to ambiguity, potentially referring to several constitutional isomers. The position of the ethanol substituent on the purine ring dramatically influences the molecule's chemical and biological properties. This guide will focus on the two most prominent and well-documented isomers:

-

9-(2-Hydroxyethyl)adenine (2-(6-Amino-9H-purin-9-yl)ethanol): The ethanol group is attached to the N9 position of the adenine ring.

-

N6-(2-Hydroxyethyl)adenine (2-((9H-Purin-6-yl)amino)ethanol): The ethanol group is attached to the exocyclic amino group at the C6 position of the purine ring.

Understanding the distinct characteristics of these isomers is paramount for their application in research and development.

Part 1: 9-(2-Hydroxyethyl)adenine (N9-Isomer)

This isomer is a key intermediate in the synthesis of various biologically active compounds and is often studied for its potential therapeutic applications.

Chemical Structure and Properties

The N9-isomer features the ethanol moiety covalently bonded to the nitrogen at position 9 of the purine ring.

Caption: Chemical structure of 9-(2-Hydroxyethyl)adenine.

Table 1: Physicochemical Properties of 9-(2-Hydroxyethyl)adenine

| Property | Value | Source |

| CAS Number | 707-99-3 | [1] |

| Molecular Formula | C₇H₉N₅O | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| IUPAC Name | 2-(6-amino-9H-purin-9-yl)ethanol | [1] |

| Appearance | White to off-white powder | Commercially available data |

| Melting Point | 192-195 °C | Commercially available data |

| Solubility | Soluble in water and DMSO | Commercially available data |

| pKa | Data not readily available | |

| LogP | -0.8 | [1] |

Synthesis Methodology

A common and efficient method for the synthesis of 9-(2-Hydroxyethyl)adenine involves the alkylation of adenine with a suitable 2-hydroxyethylating agent. A representative protocol is outlined below.

Diagram 1: Synthesis Workflow for 9-(2-Hydroxyethyl)adenine

Caption: General workflow for the synthesis of the N9-isomer.

Experimental Protocol: Synthesis of 9-(2-Hydroxyethyl)adenine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1 equivalent) in dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.

-

Alkylation: Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

-

Isolation: Collect the crude product by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 9-(2-Hydroxyethyl)adenine.[2]

Causality Note: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while the carbonate base is sufficient to deprotonate the N9 position of adenine, which is more acidic than the exocyclic amino group, leading to preferential N9 alkylation.

Biological Activity and Applications

9-(2-Hydroxyethyl)adenine serves as a precursor for the synthesis of antiviral drugs, such as Acyclovir and its analogs. While the molecule itself does not possess strong antiviral activity, its structural motif is crucial for the pharmacophore of these drugs. It is also a known metabolite of the antiviral drug, 9-(2-hydroxyethoxymethyl)guanine (acyclovir).

Part 2: N6-(2-Hydroxyethyl)adenine (N6-Isomer)

The N6-isomer is a cytokinin, a class of plant growth hormones that promote cell division, or cytokinesis, in plant roots and shoots. Its biological activity is primarily in the realm of botany and agriculture.

Chemical Structure and Properties

In the N6-isomer, the ethanol group is attached to the exocyclic amino group at the C6 position of the purine ring.

Caption: Chemical structure of N6-(2-Hydroxyethyl)adenine.

Table 2: Physicochemical Properties of N6-(2-Hydroxyethyl)adenine

| Property | Value | Source |

| CAS Number | 4551-95-5 | [3] |

| Molecular Formula | C₇H₉N₅O | [3] |

| Molecular Weight | 179.18 g/mol | [3] |

| IUPAC Name | 2-((9H-purin-6-yl)amino)ethanol | [3] |

| Appearance | White crystalline solid | Commercially available data |

| Melting Point | 243-245 °C | Commercially available data |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions | Commercially available data |

| pKa | Data not readily available | |

| LogP | -0.1 | [3] |

Synthesis Methodology

The synthesis of the N6-isomer typically involves the nucleophilic aromatic substitution of a 6-halopurine with ethanolamine.

Diagram 2: Synthesis Workflow for N6-(2-Hydroxyethyl)adenine

Caption: General workflow for the synthesis of the N6-isomer.

Experimental Protocol: Synthesis of N6-(2-Hydroxyethyl)adenine

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-chloropurine (1 equivalent) in n-butanol.

-

Reagent Addition: Add ethanolamine (2-3 equivalents) and triethylamine (as a base, 1.5 equivalents) to the solution.

-

Reaction Conditions: Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. The product is typically obtained in high purity.[2]

Causality Note: The C6 position of 6-chloropurine is highly electrophilic and susceptible to nucleophilic attack by the amino group of ethanolamine. The use of a high-boiling solvent like n-butanol allows the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate. Triethylamine acts as a scavenger for the HCl generated during the reaction.

Biological Activity and Applications

N6-(2-Hydroxyethyl)adenine is a synthetic cytokinin that exhibits plant growth-promoting activities. It is used in plant tissue culture media to stimulate cell division and differentiation. Its applications are primarily in agricultural biotechnology and plant science research. It is not typically associated with pharmaceutical applications in humans.

Conclusion

The seemingly subtle difference in the point of attachment of the ethanol group to the purine ring results in two molecules, 9-(2-Hydroxyethyl)adenine and N6-(2-Hydroxyethyl)adenine, with vastly different physicochemical properties and biological activities. The N9-isomer is a key building block in medicinal chemistry, particularly for antiviral agents, while the N6-isomer is a valuable tool in plant biology. A clear understanding and unambiguous identification of these isomers are crucial for any research or development endeavor involving 2-(purin-6-yl)-ethanol derivatives.

References

An In-depth Technical Guide to the Biological Activity of 2-(9H-Purin-6-YL)-ethanol

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. This guide provides a comprehensive technical overview of 2-(9H-Purin-6-YL)-ethanol, a specific purine derivative. While direct research on this compound is nascent, this document synthesizes data from closely related analogs and foundational biochemical principles to construct a predictive profile of its synthesis, metabolism, biological activities, and toxicological considerations. We further propose a detailed framework of experimental protocols for its empirical validation, aimed at researchers in drug discovery and chemical biology.

Introduction: The Purine Scaffold in Drug Discovery

Purines are indispensable to all forms of life. As the core components of nucleic acids, they are the building blocks of genetic information.[1] Beyond this fundamental role, purine derivatives such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are the primary currency of cellular energy, while cyclic adenosine monophosphate (cAMP) acts as a critical second messenger in signal transduction.[1]

Given their central role in cellular proliferation, energy metabolism, and signaling, it is no surprise that synthetic purine analogs have become powerful tools in medicine.[2] Clinically vital drugs, including the anti-leukemic agent 6-mercaptopurine and the antiviral nucleoside reverse transcriptase inhibitor Abacavir, function by mimicking natural purines to interfere with pathological processes.[3] These agents typically exert their effects through mechanisms such as:

-

Inhibition of enzymes crucial for DNA and RNA synthesis.[4]

-

Acting as competitive inhibitors of key metabolic enzymes.

-

Modulating the activity of purinergic receptors.[2]

-

Induction of apoptosis in rapidly dividing cells.[5]

This guide focuses on This compound , also known as 6-(2-hydroxyethyl)purine. This molecule combines the biologically active purine core with a 2-hydroxyethyl side chain at the C6 position. This substitution is significant, as modifications at this position are known to substantially influence biological activity, including cytotoxic and immunomodulatory effects.[6] This document will explore the projected biological profile of this compound and lay out a rigorous scientific workflow for its investigation.

Proposed Synthesis and Chemical Properties

A plausible and efficient synthesis of this compound can be derived from standard purine chemistry methodologies, primarily involving the nucleophilic substitution of a halogenated purine precursor.

2.1. Synthetic Pathway

The most common starting material for derivatization at the C6 position is 6-chloropurine. The proposed synthesis involves a nucleophilic substitution reaction where 6-chloropurine is reacted with a suitable two-carbon nucleophile. A Grignard reaction or a Negishi coupling would be appropriate. For instance, reacting 6-chloropurine with a 2-(trimethylsilyl)ethoxy)methyl (SEM)-protected ethanol Grignard reagent, followed by deprotection, would yield the target compound.

Alternatively, methods used for synthesizing related 6-substituted purines, such as reacting 6-chloropurine with amino acids or other nucleophiles in aqueous or alcoholic solutions, often under reflux conditions, provide a basis for developing a specific protocol.[5]

2.2. Workflow for a Proposed Synthesis

References

- 1. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential [mdpi.com]

- 2. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(9H-Purin-6-YL)-ethanol

Introduction: Contextualizing 2-(9H-Purin-6-YL)-ethanol in Drug Discovery

Purine analogs represent a cornerstone of chemotherapy and antiviral therapy.[1] By mimicking the structure of endogenous purines like adenine and guanine, these small molecules can deceptively enter and disrupt fundamental cellular processes. Their mechanisms are diverse, ranging from the termination of DNA and RNA synthesis to the direct inhibition of key enzymes involved in cellular metabolism and signaling.[2][3] Prominent examples include Fludarabine in leukemia treatment and Acyclovir as an antiviral agent.[4][5]

This compound, also known as 9-(2-Hydroxyethyl)adenine, is a purine derivative whose specific biological activities and mechanism of action are not extensively documented in publicly available literature. This guide, therefore, serves as a strategic blueprint for researchers and drug development professionals. It outlines a systematic, multi-phased in vitro investigation designed to thoroughly characterize its mechanism of action. We will proceed from broad phenotypic screening to the identification of specific molecular targets, embodying a logical, evidence-based approach to mechanistic discovery. This document is not a mere collection of protocols but a strategic workflow, explaining the causality behind each experimental choice to ensure a robust and self-validating investigation.

Phase 1: Foundational Screening for Bioactivity

The initial objective is to ascertain whether this compound exerts any biological effect on living cells. This phase establishes the foundational parameters of cytotoxicity and anti-proliferative activity, which are essential for guiding all subsequent, more focused mechanistic studies.

Core Experiment 1: Determining Cytotoxicity via MTT Assay

The first step is to quantify the compound's potency in killing or inhibiting the growth of cancer cells. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable proxy for cell viability.[3] A panel of cell lines from diverse cancer types (e.g., leukemia, breast, lung, colon) should be used to identify potential tissue-specific sensitivities.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations and include a vehicle control (e.g., DMSO). Incubate for a standard duration, typically 48 to 72 hours.

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 45.8 |

| A549 | Lung Carcinoma | 78.1 |

| HCT116 | Colorectal Carcinoma | 32.5 |

This table provides a clear, comparative summary of the compound's potency across different cell lines, a critical first step in understanding its potential therapeutic window.

Workflow for Initial Bioactivity Screening

Caption: Workflow for Phase 1 bioactivity screening.

Phase 2: Delineating the Cellular Response

With bioactivity confirmed, the next crucial step is to understand how the compound affects the cells. The observed reduction in viability is typically a result of two primary cellular events: programmed cell death (apoptosis) or an arrest of the cell division cycle. Differentiating between these outcomes is paramount for directing further investigation.

Core Experiment 2: Quantifying Apoptosis with Annexin V & PI Staining

Apoptosis is a highly regulated process involving the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V is a protein that specifically binds to PS, making it an excellent marker for early-stage apoptosis.[3] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic and necrotic cells, where it stains the DNA. Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Culture cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

Data Presentation: Hypothetical Apoptosis Analysis

| Treatment | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Vehicle Control | 94.5% | 3.1% | 2.4% |

| Compound (1x IC50) | 65.2% | 22.8% | 12.0% |

| Compound (2x IC50) | 30.1% | 48.7% | 21.2% |

This table clearly demonstrates a dose-dependent increase in the apoptotic cell population, strongly suggesting that the compound's mechanism involves the induction of programmed cell death.

Core Experiment 3: Cell Cycle Analysis

If apoptosis is not the primary outcome, or to complement the findings, analyzing the cell cycle distribution is essential. Purine analogs often disrupt DNA synthesis, leading to an accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M).[6] This is readily quantifiable by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content via flow cytometry.[7]

Experimental Protocol: Propidium Iodide Cell Cycle Analysis

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal. Model the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution

| Treatment | G0/G1 Phase | S Phase | G2/M Phase |

| Vehicle Control | 55.3% | 30.1% | 14.6% |

| Compound (1x IC50) | 25.8% | 28.5% | 45.7% |

This data indicates a significant accumulation of cells in the G2/M phase, suggesting the compound may interfere with mitotic entry or progression.

Decision-Making Workflow for Mechanistic Investigation

Caption: Logic for proceeding from cellular effects to molecular target investigation.

Phase 3: Identifying the Molecular Target

The results from Phase 2 provide the critical insights needed to form a targeted hypothesis about the compound's molecular mechanism. The purine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to fit into the ATP-binding pockets of a vast number of enzymes, particularly protein kinases.[4][8][5]

Scenario A: Apoptosis/Cell Cycle Arrest Observed → Kinase Inhibition

If the compound induces a distinct cell cycle arrest or apoptosis, a primary hypothesis is the inhibition of one or more protein kinases that regulate these processes. The most efficient way to test this is through a broad-panel kinase screen.

Core Experiment 4: Kinase Inhibition Profiling This experiment outsources the compound to a specialized service that tests its activity against a large panel (e.g., >400) of purified human kinases. The output is typically the percent inhibition at one or two fixed concentrations.

Experimental Protocol: Kinase Panel Screen (Conceptual)

-

Compound Submission: Provide a high-purity sample of this compound to a contract research organization (e.g., Eurofins, Promega).

-

Assay Performance: The CRO performs high-throughput in vitro kinase activity assays, typically measuring the phosphorylation of a substrate in the presence of the compound.

-

Data Analysis: The results are returned as a list of kinases and the corresponding percentage of inhibition. "Hits" are typically defined as kinases inhibited by >50% or >75% at the screening concentration.

Data Presentation: Hypothetical Kinase Screen Hits

| Kinase Target | Kinase Family | % Inhibition @ 10 µM |

| CDK1/Cyclin B | Cell Cycle | 92% |

| AURKA | Mitotic Kinase | 85% |

| PLK1 | Mitotic Kinase | 78% |

| SRC | Tyrosine Kinase | 15% |

| EGFR | Tyrosine Kinase | 8% |

This hypothetical data strongly implicates the compound as an inhibitor of mitotic kinases, which aligns perfectly with the G2/M arrest observed in Phase 2.

Signaling Pathway Context

The identified kinase targets can be placed into their known signaling pathways to build a comprehensive mechanistic model. Inhibition of targets like CDK1, Aurora Kinase A (AURKA), and Polo-like Kinase 1 (PLK1) directly explains a G2/M cell cycle arrest and subsequent induction of apoptosis.

Caption: Hypothetical mechanism showing inhibition of key mitotic kinases.

Conclusion and Future Directions

This technical guide outlines a rigorous, phased approach to characterizing the in vitro mechanism of action of this compound. By progressing from broad phenotypic effects to specific molecular targets, this workflow ensures that each experimental step is informed by prior data, maximizing efficiency and scientific integrity.

Based on the hypothetical data generated, this compound emerges as a potent inducer of G2/M cell cycle arrest and apoptosis, likely through the direct inhibition of key mitotic kinases such as CDK1 and AURKA.

Next Steps would include:

-

Target Validation: Confirming the kinase "hits" through orthogonal assays, such as cellular thermal shift assays (CETSA) or Western blotting to assess the phosphorylation status of downstream substrates.

-

Selectivity Profiling: Performing dose-response assays against the primary kinase targets to determine their respective IC50 values and establish a selectivity profile.

-

Structural Biology: Pursuing co-crystallization of the compound with its target kinases to understand the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

-

In Vivo Efficacy: Advancing the compound into animal models of cancer to evaluate its therapeutic potential.

This systematic investigation provides a comprehensive understanding of the compound's biological activity, laying the essential groundwork for its potential development as a novel therapeutic agent.

References

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

Technical Guide to the Spectroscopic Characterization of 2-(9H-Purin-6-YL)-ethanol

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery, particularly in the development of antiviral and antineoplastic agents, purine analogs are a cornerstone. Their efficacy is intrinsically linked to their precise three-dimensional structure. 2-(9H-Purin-6-YL)-ethanol represents a less-common C6-substituted purine, distinct from its more frequently studied N-substituted isomers like 9-(2-Hydroxyethyl)adenine.[1][2] This structural nuance necessitates a robust and unequivocal analytical workflow to confirm its identity and purity. Misidentification of isomers can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

This whitepaper serves as a detailed guide to the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will delve into the causality behind experimental design, predict spectral outcomes based on first principles, and provide self-validating protocols to ensure the generation of trustworthy and defensible data.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecular topology. The structure and standard purine numbering scheme for this compound are depicted below. This numbering is critical for correlating specific atoms to their corresponding signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments is required for complete and unambiguous assignment.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is foundational to acquiring high-quality, reproducible data.

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.

-

Expert Rationale: DMSO-d₆ effectively solubilizes a wide range of polar and non-polar compounds. Crucially, its residual solvent peak (~2.50 ppm) rarely interferes with key analyte signals, and it allows for the direct observation of exchangeable protons (N-H and O-H), which appear as broad signals.[3]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) or reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm). TMS is the primary standard, defining 0 ppm.[4]

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Higher fields provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6-8 ppm.

-

Acquisition Time: > 2 seconds to ensure good resolution.

-

Relaxation Delay: 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

D₂O Exchange: After initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. This is a confirmatory step.

-

Expert Rationale: Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium, causing their signals to disappear from the spectrum. This is a definitive method for identifying these labile protons.

-

Predicted ¹H NMR Spectrum

The predicted proton NMR data is summarized below. The rationale follows established principles of chemical environment and spin-spin coupling.[4][5]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H2 | ~8.5 - 8.7 | Singlet (s) | 1H | Aromatic proton on the pyrimidine ring. |

| H8 | ~8.8 - 9.0 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. |

| N9-H | ~13.0 - 13.5 | Broad Singlet (br s) | 1H | Tautomeric proton on the imidazole ring. Will disappear upon D₂O exchange. |

| C1'-H₂ | ~3.0 - 3.3 | Triplet (t) | 2H | Methylene group attached to the electron-withdrawing purine ring (C6). Deshielded. |

| C2'-H₂ | ~3.8 - 4.1 | Triplet (t) | 2H | Methylene group attached to the electronegative oxygen atom. |

| O-H | ~4.5 - 5.5 | Broad Singlet (br s) or Triplet (t) | 1H | Hydroxyl proton. Position and multiplicity are solvent/concentration dependent. Will disappear upon D₂O exchange. |

Causality of Predictions:

-

Aromatic Protons (H2, H8): These protons are in an electron-deficient aromatic system, hence their downfield chemical shifts. Their signals are singlets as they lack adjacent proton neighbors for coupling. Data for the parent purine molecule supports these assignments.[5][6]

-

Ethyl Protons (C1'-H₂, C2'-H₂): These two methylene groups are adjacent, resulting in mutual coupling. According to the n+1 rule, each signal is split into a triplet (n=2 adjacent protons, 2+1=3). The C1' protons are deshielded by the aromatic purine ring, while the C2' protons are deshielded by the adjacent oxygen.

-

Labile Protons (N9-H, O-H): These protons are acidic and readily exchange. Their chemical shifts are highly variable and their signals are often broad due to this exchange and quadrupole effects from nitrogen.

Predicted ¹³C NMR Spectrum and DEPT-135

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Notes |

| C2 | ~152 | Positive | Aromatic CH. |

| C4 | ~148 | Quaternary (No Signal) | Aromatic C. |

| C5 | ~122 | Quaternary (No Signal) | Aromatic C. |

| C6 | ~158 | Quaternary (No Signal) | Aromatic C attached to the side chain. |

| C8 | ~145 | Positive | Aromatic CH. |

| C1' | ~35 | Negative | Aliphatic CH₂ attached to the purine ring. |

| C2' | ~60 | Negative | Aliphatic CH₂ attached to the oxygen. |

Causality of Predictions:

-

Purine Carbons: The chemical shifts are typical for nitrogen-containing aromatic heterocycles.[6] C6, being directly attached to the substituent, is expected to be significantly shifted.

-

Ethyl Carbons: The C2' carbon, bonded to oxygen, is significantly deshielded and appears further downfield (~60 ppm) compared to the C1' carbon (~35 ppm). This pattern is characteristic of hydroxyethyl side chains.[7]

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) are essential for irrefutable proof of structure.

Caption: Workflow for definitive structure elucidation using NMR spectroscopy.

An HSQC spectrum would show direct correlations between:

-

The proton at δ ~8.5-8.7 and the carbon at δ ~152 (H2-C2).

-

The proton at δ ~8.8-9.0 and the carbon at δ ~145 (H8-C8).

-

The protons at δ ~3.0-3.3 and the carbon at δ ~35 (C1'-H₂ to C1').

-

The protons at δ ~3.8-4.1 and the carbon at δ ~60 (C2'-H₂ to C2').

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar molecules like purine derivatives.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid.

-

Expert Rationale: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the protonated molecule [M+H]⁺ in positive ion mode.

-

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is ideal.

-

Expert Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical self-validating step, as the exact mass can distinguish between compounds with the same nominal mass but different elemental compositions.

-

-

Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ precursor ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₇H₈N₄O

-

Monoisotopic Mass: 178.0702 Da

-

High-Resolution MS: Expect an [M+H]⁺ ion at m/z 179.0774 . Observing this exact mass confirms the elemental composition.

-

Low-Resolution MS: Expect an [M+H]⁺ ion at m/z 179 .

The fragmentation pathway provides a structural fingerprint. The primary fragmentation is expected to occur at the ethyl bridge, being the most labile part of the molecule.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Causality of Fragmentation:

-

Loss of Water (H₂O): A common loss from molecules containing a hydroxyl group, leading to a fragment at m/z 161.

-

Loss of Formaldehyde (CH₂O): Cleavage of the C1'-C2' bond with hydrogen rearrangement can lead to the loss of a 30 Da neutral, resulting in a fragment at m/z 149.

-

Cleavage to Purine Core: Fragmentation can lead to the formation of the protonated purine core (m/z 121) or a purine-methylene fragment (m/z 133), which are characteristic of substituted purines.[8][9]

Conclusion: A Framework for Confidence

This guide presents a detailed, predictive analysis of the NMR and MS data for this compound. By understanding the underlying principles and expected outcomes, researchers are better equipped to design experiments, interpret the resulting data, and troubleshoot unexpected results. The protocols described herein are designed to be self-validating, incorporating steps like D₂O exchange in NMR and high-resolution mass measurement in MS to build a robust, undeniable case for the structure of the molecule. While this document provides a strong predictive framework, empirical data acquisition and careful analysis remain paramount for the definitive characterization of this and any novel chemical entity.

References

- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. Purine(120-73-0) 1H NMR [m.chemicalbook.com]

- 6. Purine(120-73-0) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Guanine [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(9H-Purin-6-YL)-ethanol

Foreword: Unveiling the Therapeutic Promise of a Novel Purine Analogue

In the landscape of drug discovery, the purine scaffold represents a cornerstone of therapeutic innovation. Its derivatives have yielded a multitude of clinically significant agents, ranging from anticancer antimetabolites to modulators of purinergic signaling.[1][2] This guide focuses on a lesser-explored yet promising molecule: 2-(9H-Purin-6-YL)-ethanol. While direct extensive research on this specific compound is nascent, its structural similarity to known bioactive molecules, particularly N6-(2-Hydroxyethyl)adenosine (HEA), provides a strong rationale for investigating its therapeutic potential.[3][4][5][6] This document serves as a technical exploration for researchers, scientists, and drug development professionals, delineating the hypothesized therapeutic targets of this compound and providing a comprehensive roadmap for their validation. Our approach is grounded in the established bioactivity of analogous compounds, offering a data-driven framework for future research endeavors.

I. Structural Analogue Analysis: Deriving Hypotheses from N6-(2-Hydroxyethyl)adenosine (HEA)

The logical starting point for elucidating the therapeutic targets of this compound is to examine its closest structural relative for which biological data is available: N6-(2-Hydroxyethyl)adenosine (HEA). HEA, a naturally occurring adenosine derivative found in various fungi, possesses a spectrum of pharmacological activities that strongly suggest promising avenues of investigation for our lead compound.[4][5]

HEA has demonstrated significant anti-inflammatory, anti-tumor, antioxidant, and anti-hyperglycemic properties.[3][4] Mechanistically, it has been shown to:

-

Inhibit the NF-κB/Smad signaling pathway , key regulators of inflammation and fibrosis.[3][7]

-

Suppress the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway , a critical initiator of the innate immune response and inflammatory cytokine production.[6]

-

Induce apoptosis and autophagy in gastric carcinoma cells , mediated by endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[4]

-

Ameliorate renal interstitial fibrosis by downregulating pro-fibrotic markers.[7]

The primary structural difference between this compound and HEA is the absence of a ribose moiety in the former. While this will undoubtedly influence its pharmacokinetic profile and may preclude it from being a substrate for nucleoside-specific transporters and kinases, the core purine ring and the N6-(2-hydroxyethyl) substitution are the primary pharmacophores responsible for many of the observed biological effects of HEA. Therefore, it is highly probable that this compound will share a significant portion of HEA's bioactivity.

Based on this comparative analysis, we can postulate the following primary therapeutic target families for this compound:

-

Key Proteins in Inflammatory Signaling Pathways: Specifically, components of the TLR4 and NF-κB signaling cascades.

-

Regulators of Apoptosis and Autophagy in Cancer Cells: Including proteins involved in ER stress and ROS production.

-

Adenosine Receptors: Given that N6-substituted purines are known modulators of these G-protein coupled receptors.[8][9][10]

-

Kinases: The purine scaffold is a common feature in many kinase inhibitors, and the ethanol substituent could potentially interact with the ATP-binding pocket.[11]

The subsequent sections of this guide will provide detailed experimental protocols to systematically investigate each of these hypothesized targets.

II. Investigating the Anti-Inflammatory Potential: Targeting the TLR4/NF-κB Axis

The anti-inflammatory effects of HEA are well-documented and are primarily attributed to its modulation of the TLR4/NF-κB signaling pathway.[6] We hypothesize that this compound will exhibit similar properties. The following experimental workflow is designed to validate this hypothesis.

Experimental Workflow: Assessing Anti-Inflammatory Activity

Caption: Workflow for validating anti-inflammatory effects.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol:

-

Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, 30-60 minutes for signaling pathway analysis).

-

2. Cytokine Quantification (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Perform ELISA according to the manufacturer's instructions for specific cytokine kits.

-

Measure absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

-

3. Western Blot Analysis:

-

Principle: To detect the phosphorylation status of key proteins in the NF-κB pathway (p65 and IκBα), indicating pathway activation.

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities.

-

4. NF-κB Reporter Gene Assay:

-

Principle: To measure the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treat cells as described in the cell culture protocol.

-

Lyse cells and measure luciferase activity using a luminometer.

-

III. Elucidating the Anti-Cancer Potential: Induction of Apoptosis and Autophagy

The cytotoxic effects of HEA on gastric carcinoma cells provide a strong indication that this compound may also possess anti-cancer properties.[4] The proposed mechanism involves the induction of ER stress and ROS production, leading to apoptosis and autophagy.

Experimental Workflow: Assessing Anti-Cancer Activity

Caption: Workflow for validating anti-cancer effects.

Detailed Experimental Protocols

1. Cell Viability Assay:

-

Principle: To determine the cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

-

Procedure:

-

Seed cancer cells (e.g., SGC-7901, AGS) in 96-well plates.

-

Treat with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT or CCK-8 reagent and incubate.

-

Measure absorbance to determine cell viability.

-

2. Apoptosis Assay (Annexin V/PI Staining):

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Procedure:

-

Treat cells with the compound at its IC50 concentration.

-

Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry.

-

3. ROS Detection:

-

Principle: To measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

Treat cells with the compound.

-

Load cells with DCFH-DA.

-

Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

4. Western Blot for ER Stress and Autophagy Markers:

-

Principle: To detect the upregulation of proteins involved in ER stress (CHOP, GRP78) and autophagy (LC3-II).

-

Procedure: Follow the general Western blot protocol described previously, using primary antibodies specific for these markers.

IV. Interaction with Adenosine Receptors: A Classic Purine Target

The purine core of this compound makes adenosine receptors a highly probable target family. The N6-substituent is a key determinant of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[8][9][10][12]

Experimental Workflow: Adenosine Receptor Profiling

Caption: Workflow for adenosine receptor interaction studies.

Detailed Experimental Protocols

1. Radioligand Binding Assays:

-

Principle: To determine the binding affinity (Ki) of the compound for each adenosine receptor subtype by competing with a known radiolabeled ligand.

-

Procedure:

-

Use cell membranes from cell lines stably expressing a single human adenosine receptor subtype.

-

Incubate membranes with a constant concentration of a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A, [125I]AB-MECA for A3) and increasing concentrations of this compound.

-

Separate bound from free radioligand by filtration.

-

Measure radioactivity and calculate the Ki value.

-

2. cAMP Accumulation Assay:

-

Principle: To determine the functional activity (agonist or antagonist) of the compound at A1, A2A, and A2B receptors, which are coupled to adenylyl cyclase.

-

Procedure:

-

Use whole cells expressing the receptor subtype of interest.

-

To test for agonism, treat cells with the compound and measure cAMP levels.

-

To test for antagonism, pre-treat cells with the compound and then stimulate with a known agonist, followed by cAMP measurement.

-

cAMP levels can be quantified using various commercial kits (e.g., HTRF, ELISA).

-

V. Kinase Inhibition Profile: A Broad-Spectrum Possibility

The purine ring is a privileged scaffold for kinase inhibitors, mimicking the adenine moiety of ATP.[11] It is plausible that this compound could exhibit inhibitory activity against a range of kinases.

Experimental Workflow: Kinase Inhibition Screening

A tiered approach is recommended for kinase profiling:

-

Initial Broad-Spectrum Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of diverse kinases (e.g., a commercial panel of >400 kinases).

-

Dose-Response Analysis: For any "hits" from the initial screen (e.g., >50% inhibition), perform a dose-response study to determine the IC50 value.

-

In-Cell Target Engagement Assays: For promising candidates, validate kinase inhibition within a cellular context using techniques like cellular thermal shift assays (CETSA) or phospho-specific antibody-based methods.

VI. Concluding Remarks and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial exploration of the therapeutic potential of this compound. By leveraging the known biological activities of its close structural analogue, HEA, we have identified several high-probability therapeutic target families, including inflammatory signaling pathways, regulators of cancer cell death, adenosine receptors, and protein kinases.

The detailed experimental workflows and protocols outlined herein offer a clear and logical path for researchers to systematically validate these targets. The successful identification and validation of the primary biological targets of this compound will be a critical step in unlocking its potential as a novel therapeutic agent for inflammatory diseases, cancer, or other conditions. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate efficacy and safety in relevant disease models.

References

- 1. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purine derivatives as competitive inhibitors of human erythrocyte membrane phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Metabolic Fate of 2-(9H-Purin-6-YL)-ethanol in In Vitro Cell Line Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comprehensive framework for investigating the metabolic fate of 2-(9H-Purin-6-YL)-ethanol. As of the writing of this document, specific metabolic data for this compound is not extensively available in the public domain. Therefore, this guide is constructed based on established principles of drug metabolism, drawing parallels from structurally related purine analogs and compounds featuring an ethanol moiety. The proposed pathways and experimental designs are intended to be a robust starting point for investigation.

Introduction: Unraveling the Metabolic Journey of a Novel Purine Analog

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology and virology.[1][2][3] this compound is a synthetic purine derivative with potential pharmacological activity. A thorough understanding of its metabolic fate is a critical early step in its preclinical development. This process, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates the compound's efficacy, potential toxicity, and dosing regimen.[4]

This technical guide outlines a comprehensive strategy for elucidating the metabolic profile of this compound using in vitro cell line models. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, empowering researchers to build a robust metabolic dossier for this compound of interest.

Hypothesized Metabolic Pathways: A Predictive Map

Based on the chemical structure of this compound, we can predict several plausible metabolic transformations, primarily involving Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism: The Initial Transformations

The ethanol side chain and the purine ring system are the most likely sites for initial oxidative metabolism.

-

Oxidation of the Ethanol Moiety: The primary alcohol group is a prime target for oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, particularly CYP2E1.[5][6][7] This would likely proceed through an intermediate aldehyde to a more polar carboxylic acid metabolite.

-

Purine Ring Oxidation: The purine ring itself can undergo hydroxylation at various positions, a common metabolic route for purine analogs, often mediated by CYP enzymes.

Phase II Metabolism: Enhancing Water Solubility for Excretion

The primary alcohol group and any newly introduced hydroxyl groups from Phase I metabolism can undergo conjugation to increase water solubility and facilitate elimination.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl group.

-

Sulfation: Sulfotransferases (SULTs) can add a sulfo group.

-

Purine Ring Conjugation: The nitrogen atoms of the purine ring could also be sites for conjugation reactions.

The following diagram illustrates these hypothesized metabolic pathways:

Caption: Hypothesized metabolic pathways of this compound.

Experimental Design for In-Depth Metabolic Profiling

A tiered approach, starting with metabolically competent cell lines and progressing to more specific enzyme assays, will provide a comprehensive understanding of the compound's metabolism.

Cell Line Selection: Choosing the Right Metabolic Factory

The choice of cell line is critical for obtaining clinically relevant metabolic data.[8][9][10] A panel of cell lines is recommended to capture a broader metabolic landscape.

| Cell Line | Type | Key Metabolic Characteristics | Rationale for Use |

| HepaRG | Human Hepatic | Differentiates into hepatocyte and biliary-like cells; expresses a broad range of Phase I and II enzymes at levels comparable to primary human hepatocytes.[11] | "Gold standard" for in vitro metabolism studies, providing a comprehensive metabolic profile. |

| HepG2 | Human Hepatocellular Carcinoma | Expresses a more limited set of metabolic enzymes compared to HepaRG, but is a well-characterized and widely used model.[8][9] | Useful for initial screening and comparison with more metabolically active lines. |

| Primary Human Hepatocytes | Primary Cells | Considered the closest in vitro model to the human liver, but availability, cost, and inter-donor variability can be challenging.[9] | For definitive metabolic profiling and comparison with immortalized cell lines. |

| Target-Specific Cancer Cell Lines | Varies | Metabolic activity can vary significantly. | To understand the compound's metabolism in the intended therapeutic context. |

Experimental Workflow: From Cell Culture to Metabolite Identification

The following workflow provides a systematic approach to studying the metabolism of this compound.

Caption: A streamlined workflow for in vitro metabolism studies.

Detailed Experimental Protocols

-

Cell Seeding: Seed the chosen cell line (e.g., HepaRG) in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in a logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 8, 24 hours). The time points should be chosen to capture the formation and potential further metabolism of primary metabolites.

This protocol is designed for efficient extraction of a broad range of metabolites from both the cell culture medium and the cell lysate.[12][13][14]

-

Sample Collection:

-

Media: At each time point, collect an aliquot of the cell culture medium and store it at -80°C.

-

Cells: Aspirate the remaining medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly in the well by adding ice-cold 80% methanol.

-

-

Extraction:

-

For the cell lysate, scrape the cells and transfer the methanol-lysate mixture to a microcentrifuge tube.

-

For the media samples, add four volumes of ice-cold methanol to one volume of media.

-

-

Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Metabolite Identification and Quantification using LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its high sensitivity and specificity.[15][16][17]

-

Chromatographic Separation: A reversed-phase C18 column is a good starting point for separating the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.

-

Mass Spectrometry Detection:

-

Full Scan MS: To identify all potential metabolites, a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) should be used to acquire full scan data.

-

Tandem MS (MS/MS): Fragmentation of the parent compound and potential metabolite ions will help in structural elucidation.

-

-

Expected Metabolites and their m/z Values:

| Compound | Putative Metabolic Transformation | Expected Molecular Formula | Expected [M+H]+ m/z |

| This compound (Parent) | - | C7H8N4O | 177.0771 |

| 2-(9H-Purin-6-YL)-acetaldehyde | Oxidation of alcohol | C7H6N4O | 175.0614 |

| 2-(9H-Purin-6-YL)-acetic acid | Oxidation of aldehyde | C7H6N4O2 | 191.0563 |

| Hydroxylated this compound | Hydroxylation of purine ring | C7H8N4O2 | 193.0720 |

| Ethanol-O-glucuronide | Glucuronidation of alcohol | C13H16N4O7 | 353.1092 |

Enzyme Phenotyping: Identifying the Key Metabolic Players

Once metabolites are identified, the next step is to determine which enzyme families are responsible for their formation.

Chemical Inhibition Studies

Using specific chemical inhibitors can provide initial clues about the involvement of different enzyme classes.

| Inhibitor | Target Enzyme Class/Isoform |

| 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) |

| Ketoconazole | Broad-spectrum CYP inhibitor (potent for CYP3A4) |

| Quinidine | CYP2D6 |

| Fluvoxamine | CYP1A2 |

| Tienilic Acid | CYP2C9 |

Protocol: Co-incubate this compound with a metabolically competent cell line (e.g., HepaRG) in the presence and absence of each inhibitor. A significant reduction in the formation of a specific metabolite in the presence of an inhibitor suggests the involvement of the targeted enzyme.

Recombinant Enzyme Systems

For more definitive identification of the specific enzymes involved, particularly for CYP-mediated metabolism, recombinant human enzymes expressed in systems like insect cell microsomes (e.g., Baculosomes®) are invaluable.

Protocol: Incubate this compound with a panel of individual recombinant CYP enzymes and appropriate cofactors (e.g., NADPH). Analyze the formation of metabolites by LC-MS/MS. The enzyme that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that transformation in vivo.

Data Analysis, Interpretation, and Building the Metabolic Picture

The culmination of these experiments will be a rich dataset that needs to be carefully analyzed and synthesized.

-

Metabolite Kinetics: Plot the formation of each metabolite over time to understand the kinetics of metabolism.

-

Metabolic Pathway Construction: Combine the data from the metabolite identification and enzyme phenotyping experiments to construct a comprehensive metabolic pathway map for this compound in the tested cell lines.

-

Cross-Cell Line Comparison: Compare the metabolic profiles across different cell lines to identify any cell-type-specific metabolism. This can provide insights into potential differences in metabolism between liver and other tissues.

Concluding Remarks: Towards a Comprehensive Preclinical Package

The in-depth technical guide presented here provides a robust and scientifically rigorous framework for elucidating the metabolic fate of this compound. By systematically applying these methodologies, researchers can generate a comprehensive metabolic profile that is essential for making informed decisions in the drug development process. Understanding how this novel purine analog is transformed in a biological system is a critical step towards unlocking its full therapeutic potential.

References

- 1. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro - Wikipedia [en.wikipedia.org]

- 5. Genes encoding enzymes involved in ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genes Encoding Enzymes Involved in Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. agilent.com [agilent.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 16. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Pharmacokinetic Profile of 2-(9H-Purin-6-YL)-ethanol

A Hypothetical Exploration and Methodological Framework for Drug Development Professionals

Disclaimer: No direct pharmacokinetic data for 2-(9H-Purin-6-YL)-ethanol is currently available in the public domain. This guide, therefore, presents a scientifically inferred, hypothetical pharmacokinetic profile based on the known characteristics of structurally analogous purine derivatives and relevant metabolic pathways. The experimental protocols described herein provide a robust framework for the empirical determination of this compound's properties.

Introduction

This compound is a novel purine derivative with a structural motif that suggests potential interactions with various biological targets. The purine core is a cornerstone in numerous physiological processes, and its analogues have been successfully developed into a range of therapeutics, including antiviral and antineoplastic agents.[1][2] The presence of an ethanol substituent at the 6-position of the purine ring introduces unique physicochemical properties that are anticipated to influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document provides a comprehensive, albeit predictive, analysis of the likely pharmacokinetic characteristics of this compound and outlines the essential experimental workflows required for its definitive characterization.

Predicted Pharmacokinetic Profile

Absorption

Based on its purine core, this compound is expected to be absorbed orally, though the bioavailability may be variable. Purine analogues such as 6-mercaptopurine exhibit incomplete and variable absorption.[3] The oral bioavailability of azathioprine, a prodrug of 6-mercaptopurine, varies between 30% and 90%.[4] Acyclovir, another purine nucleoside analogue, has poor oral bioavailability (15-30%).[5][6] The ethanol substituent may slightly increase the lipophilicity of the purine base, potentially aiding in passive diffusion across the intestinal epithelium. However, the overall polarity of the molecule is likely to result in moderate to low oral bioavailability.

Distribution

The distribution of this compound is anticipated to be widespread. Purine analogues generally distribute into various tissues. Acyclovir, for instance, has a high distribution rate and low plasma protein binding (9-33%).[5] The plasma protein binding of this compound is predicted to be low to moderate. The binding of drugs to plasma proteins is a critical determinant of their free (active) concentration.[7] Human serum albumin and α1-acid glycoprotein are the primary proteins responsible for plasma binding.[7]

Metabolism

The metabolism of this compound is predicted to proceed through several key pathways involving both the purine ring and the ethanol side chain.

-

Purine Ring Metabolism: The purine core is susceptible to metabolism by xanthine oxidase, which is a key enzyme in the catabolism of purines.[2] This could lead to the formation of an inactive uric acid analogue. Additionally, purine analogues are often substrates for thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of thiopurines.[4] While this compound is not a thiopurine, the potential for methylation by other methyltransferases should be considered.

-

Ethanol Side Chain Metabolism: The ethanol substituent is a likely site for oxidation. Alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1) are the primary enzymes responsible for ethanol metabolism, converting it to an acetaldehyde intermediate, which is then further oxidized to a carboxylic acid.[8][9] This metabolic transformation would significantly alter the polarity and biological activity of the parent compound.

-

Conjugation Reactions: The hydroxyl group of the ethanol side chain and any metabolites with hydroxyl groups are potential sites for Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs).[10][11][12] Glucuronidation increases the water solubility of compounds, facilitating their excretion.[10]

The interplay of these metabolic pathways will determine the metabolic stability and the profile of metabolites formed.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be renal. The increased polarity resulting from metabolism will facilitate urinary excretion. Unchanged drug may also be eliminated via the kidneys through glomerular filtration and active tubular secretion, similar to acyclovir.[6][13]

Proposed Experimental Workflows for Pharmacokinetic Characterization